molecular formula C11H14O5 B15167969 (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate CAS No. 877667-63-5

(2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate

Cat. No.: B15167969
CAS No.: 877667-63-5
M. Wt: 226.23 g/mol
InChI Key: KDEZAOWPHZMVED-JTQLQIEISA-N
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Description

(2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate is an organic compound with the molecular formula C11H14O5 It is a derivative of 4-hydroxybenzoic acid, featuring a butyl chain substituted with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with (2S)-2,4-dihydroxybutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of biodegradable solvents and catalysts, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

    Oxidation: Products may include 4-hydroxybenzoic acid derivatives.

    Reduction: Products may include 4-hydroxybenzyl alcohol derivatives.

    Substitution: Products may include halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

(2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester functionality allow it to participate in hydrogen bonding and other interactions, which can modulate biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic Acid: A precursor and structurally related compound.

    4-Hydroxybenzyl Alcohol: A reduction product of the ester group.

    4-Bromophenyl 4-Bromobenzoate: A similar ester with bromine substituents.

Uniqueness

(2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

877667-63-5

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

[(2S)-2,4-dihydroxybutyl] 4-hydroxybenzoate

InChI

InChI=1S/C11H14O5/c12-6-5-10(14)7-16-11(15)8-1-3-9(13)4-2-8/h1-4,10,12-14H,5-7H2/t10-/m0/s1

InChI Key

KDEZAOWPHZMVED-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC[C@H](CCO)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(CCO)O)O

Origin of Product

United States

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